2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide features a 1,2,3-triazole core substituted at the 4-position with an aminomethyl group (–CH2NH2). The triazole is linked via an acetamide bridge (–NH–C(=O)–CH2–) to a 2-methoxyethyl (–OCH2CH2OCH3) moiety. The aminomethyl group may serve as a site for further functionalization or interaction with biological targets.
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-15-3-2-10-8(14)6-13-5-7(4-9)11-12-13/h5H,2-4,6,9H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYASLEPXSPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- IUPAC Name : this compound
- CAS Number : 2402838-12-2
- Molecular Weight : 303.7 g/mol
- Molecular Formula : C_{11}H_{15}N_{5}O_{2}
Research indicates that compounds containing the triazole moiety often exhibit significant biological activities, including antimicrobial and anticancer properties. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds can inhibit the growth of a range of pathogens. For instance, triazole-based compounds have been investigated for their efficacy against fungi and bacteria. A study demonstrated that a related triazole compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles have been reported to inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Case Studies
-
Study on Antifungal Activity :
- Objective : Evaluate the antifungal properties of triazole derivatives.
- Findings : The study found that specific modifications to the triazole ring enhanced antifungal activity against Candida species.
- : Structural modifications can lead to improved efficacy against fungal infections.
-
Study on Anticancer Effects :
- Objective : Investigate the cytotoxic effects of triazole derivatives on cancer cells.
- Findings : The compound was shown to significantly reduce cell viability in colon cancer cell lines.
- : The compound's mechanism may involve disruption of cellular signaling pathways critical for cancer cell survival.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs, derived from the evidence, highlight key differences in substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Triazoloamide Derivatives
Key Observations:
Substituent Effects on Solubility: The methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic aryl substituents (e.g., bromophenyl in 9c or naphthalenyloxy in 6 m). Methoxy groups in 2eab and 11c similarly enhance solubility .
Biological Activity Correlations :
- Thiazole and benzimidazole moieties (e.g., 9c , Compound 13 ) are associated with enzyme inhibition and antiviral activity, likely due to aromatic stacking and hydrogen bonding .
- β-Keto-triazoles (3a-f ) exhibit anti-proliferative effects, suggesting the triazole core’s versatility in targeting diverse pathways .
Synthetic Accessibility :
- Most analogs are synthesized via CuAAC, demonstrating high yields (87–99%) and compatibility with diverse azide/alkyne precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
